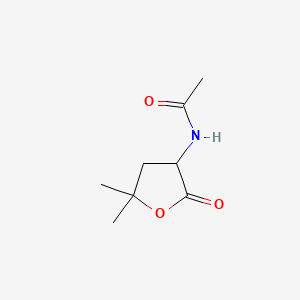
N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide: is an organic compound with the molecular formula C8H13NO3 It is a derivative of acetamide, featuring a tetrahydrofuran ring substituted with dimethyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-ylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the acetamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)picolinamide
- N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-2,3-pyridinedicarbimide
Uniqueness: N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetamide is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
77694-19-0 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-6-4-8(2,3)12-7(6)11/h6H,4H2,1-3H3,(H,9,10) |
InChI Key |
NSXTZDOOQAJEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



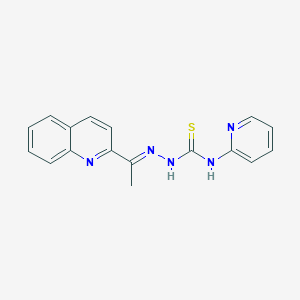
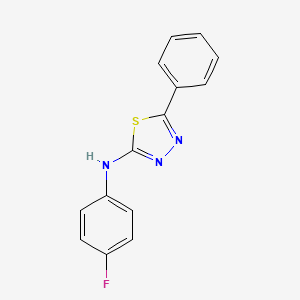


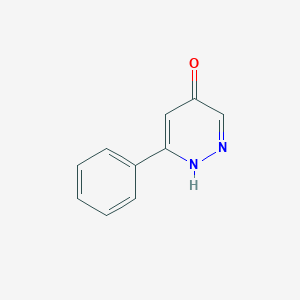
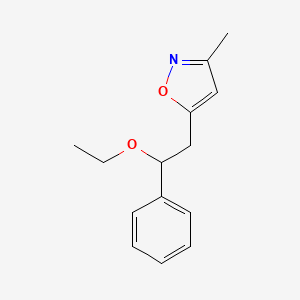
![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)


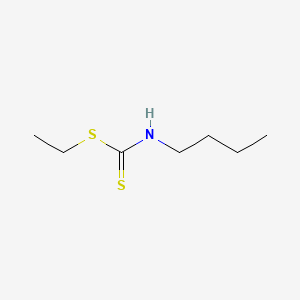
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)


